molecular formula C14H18BClFNO3 B1434251 2-chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1704121-67-4

2-chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B1434251
M. Wt: 313.56 g/mol
InChI Key: MJSIHRGGEHGUTI-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a boric acid derivative . It’s an important compound in organic synthesis reactions .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 371.6391632 . It has a density of 1.18±0.1 g/cm3 . The boiling point is 404.9±45.0 °C . The flash point is 198.7±28.7 °C . The vapour pressure is 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound serves as a boric acid ester intermediate with benzene rings, utilized in synthesizing various organic molecules through substitution reactions. The synthesis process involves multi-step reactions confirmed by spectroscopic methods (FTIR, NMR) and mass spectrometry. Single crystal X-ray diffraction and DFT studies provide insights into its molecular structure, revealing the consistency of the molecular structures optimized by DFT with the crystal structures. These findings underscore its significance in the synthesis of complex organic molecules (Huang et al., 2021).

Drug Synthesis and Evaluation

  • Although the request specifically excluded drug use and dosage information, it's worth noting that related structures have been synthesized for antimicrobial properties. A series of compounds synthesized from derivatives including chloro and fluoroacetamides showed potent antimicrobial activities against various bacterial and fungal strains. This highlights the broader chemical family's potential in developing new antimicrobial agents, indirectly pointing to the utility of such chloro-fluoroacetamide derivatives in medicinal chemistry (Parikh & Joshi, 2014).

Nanoparticle and Material Science

  • In the field of material science, similar boron-containing compounds have been investigated for their potential in creating nanoparticles with specific properties. For example, boronated phosphonium salts have been synthesized and analyzed for their cytotoxicity and cellular uptake, demonstrating the utility of boron-containing compounds in biomedical applications such as drug delivery and imaging (Morrison et al., 2010).

Pesticide Development

  • Derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, sharing structural similarities with the compound , have been characterized for their potential as pesticides. This research illustrates the role of chloro-fluoroacetamide derivatives in synthesizing new compounds with potential agricultural applications (Olszewska et al., 2008).

Future Directions

The compound has good biological activity and pharmacological effects . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . In addition, arylboronic acid is economical and easy to obtain, and it is stable to water and air . It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications . Fluorine-containing compounds are also widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .

properties

IUPAC Name

2-chloro-N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClFNO3/c1-13(2)14(3,4)21-15(20-13)10-7-9(5-6-11(10)17)18-12(19)8-16/h5-7H,8H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSIHRGGEHGUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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